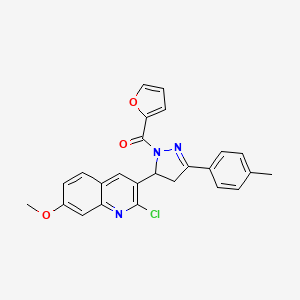![molecular formula C20H16ClFN2O4 B2525026 METHYL 4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358248-62-0](/img/structure/B2525026.png)
METHYL 4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Carbamoylation: The 3-chloro-2-methylphenyl group is introduced through a carbamoylation reaction, where the corresponding isocyanate reacts with the quinoline derivative.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for diseases where quinoline derivatives have shown efficacy.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
作用机制
The mechanism of action of methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
DNA Intercalation: The quinoline core allows the compound to intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
- Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-chloroquinoline-2-carboxylate
- Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-bromoquinoline-2-carboxylate
- Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-iodoquinoline-2-carboxylate
Uniqueness
The presence of the fluoro group in methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This makes it a more potent and selective compound for certain biological targets.
属性
IUPAC Name |
methyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-11-14(21)4-3-5-15(11)24-19(25)10-28-18-9-17(20(26)27-2)23-16-7-6-12(22)8-13(16)18/h3-9H,10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSMFMHXMQLYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2524944.png)
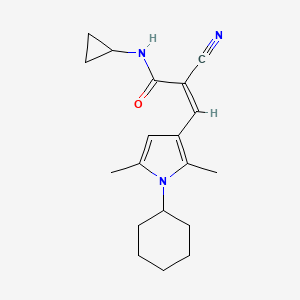
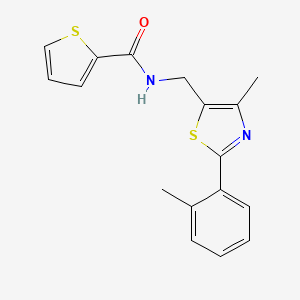
![2-(3,4-dimethoxyphenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2524947.png)
![2-methoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2524948.png)
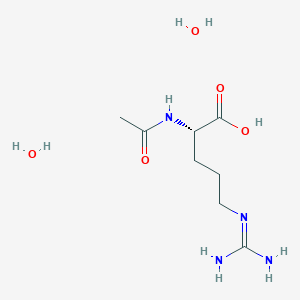
![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
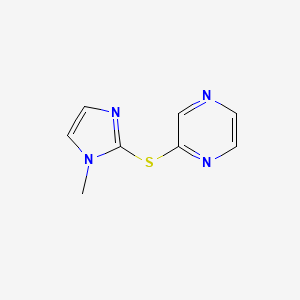
![1-methyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2524952.png)
![2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2524956.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)
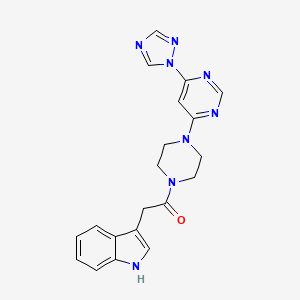
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)
